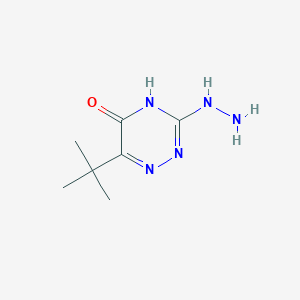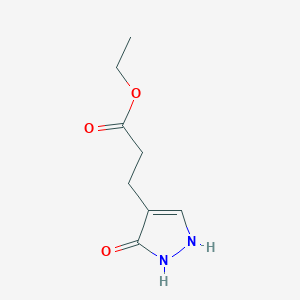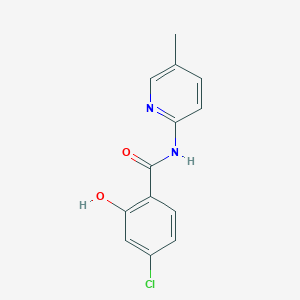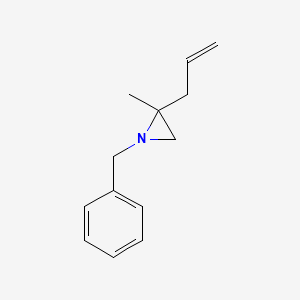![molecular formula C16H20O2 B14214129 3-[(1-Phenylhept-2-YN-1-YL)oxy]prop-2-EN-1-OL CAS No. 825628-40-8](/img/structure/B14214129.png)
3-[(1-Phenylhept-2-YN-1-YL)oxy]prop-2-EN-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(1-Phenylhept-2-YN-1-YL)oxy]prop-2-EN-1-OL is a chemical compound known for its unique structure and properties It features a phenyl group attached to a hept-2-yn-1-yl moiety, which is further connected to a prop-2-en-1-ol group via an oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Phenylhept-2-YN-1-YL)oxy]prop-2-EN-1-OL typically involves the reaction of 1-phenylhept-2-yn-1-ol with propargyl alcohol under specific conditions. The reaction is usually catalyzed by a base such as potassium carbonate and conducted in an inert atmosphere to prevent oxidation. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-[(1-Phenylhept-2-YN-1-YL)oxy]prop-2-EN-1-OL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to different derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of phenylhept-2-yn-1-one or phenylhept-2-yn-1-al.
Reduction: Formation of phenylhept-2-en-1-ol or phenylheptane.
Substitution: Formation of halogenated derivatives such as 3-[(1-phenylhept-2-yn-1-yl)oxy]prop-2-en-1-yl bromide.
Aplicaciones Científicas De Investigación
3-[(1-Phenylhept-2-YN-1-YL)oxy]prop-2-EN-1-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mecanismo De Acción
The mechanism of action of 3-[(1-Phenylhept-2-YN-1-YL)oxy]prop-2-EN-1-OL involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Phenyl-2-propyn-1-ol
- 1-Phenyl-2-propyn-1-ol
- 3-Phenyl-1-propanol
- Propargyl alcohol
Uniqueness
3-[(1-Phenylhept-2-YN-1-YL)oxy]prop-2-EN-1-OL is unique due to its combination of a phenyl group, a hept-2-yn-1-yl moiety, and a prop-2-en-1-ol group. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
825628-40-8 |
|---|---|
Fórmula molecular |
C16H20O2 |
Peso molecular |
244.33 g/mol |
Nombre IUPAC |
3-(1-phenylhept-2-ynoxy)prop-2-en-1-ol |
InChI |
InChI=1S/C16H20O2/c1-2-3-4-8-12-16(18-14-9-13-17)15-10-6-5-7-11-15/h5-7,9-11,14,16-17H,2-4,13H2,1H3 |
Clave InChI |
AFQZZEWGSBNQBG-UHFFFAOYSA-N |
SMILES canónico |
CCCCC#CC(C1=CC=CC=C1)OC=CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[5-(Methylamino)-1,3-thiazol-2-yl]acetamide](/img/structure/B14214078.png)




![methyl N-[(4-chlorophenyl)methoxy]ethanimidothioate](/img/structure/B14214106.png)
![1-[([1,1'-Biphenyl]-4-yl)methoxy]-2,2,6,6-tetramethylpiperidine](/img/structure/B14214111.png)

![Methanone, [(1R,3S)-1-methyl-3-(1-methylethyl)cyclopentyl]phenyl-](/img/structure/B14214118.png)
![Benzene, 1,4-bis[3-(diphenylmethylene)-1,4-pentadiynyl]-](/img/structure/B14214121.png)
![1-[(1S)-3-methyl-1-(methylamino)butyl]cyclopentan-1-ol](/img/structure/B14214125.png)
